molecular formula C13H9BrCl2O B12546291 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl CAS No. 663181-01-9

3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl

Cat. No.: B12546291
CAS No.: 663181-01-9
M. Wt: 332.0 g/mol
InChI Key: BWAPIUKEJVNOAW-UHFFFAOYSA-N
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Description

3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl is a sophisticated, multifunctional biphenyl derivative designed for advanced chemical synthesis and research applications. This compound integrates several key functional groups—bromo, chloro, and methoxy substituents—on its aromatic rings, making it a versatile and valuable scaffold in medicinal chemistry and materials science. Its primary research value lies in its application as a key synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig animations, which are fundamental for constructing complex molecular architectures. The presence of distinct halogen atoms at the 3' and 3,4 positions allows for sequential, site-selective functionalization, enabling researchers to systematically build more complex molecules. This makes it an indispensable building block in the development of potential pharmaceutical candidates, including kinase inhibitors and other small-molecule therapeutics, as well as in the creation of organic ligands and functional materials. The specific arrangement of substituents on the biphenyl core is crucial for studying structure-activity relationships (SAR) and for modulating the compound's electronic properties, lipophilicity, and overall biomolecular interactions. As a research chemical, it serves as a critical tool for exploring new chemical space and developing novel synthetic pathways. Researchers are advised to consult the material safety data sheet (MSDS) prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

663181-01-9

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

IUPAC Name

1-bromo-3-(3,4-dichlorophenyl)-5-methoxybenzene

InChI

InChI=1S/C13H9BrCl2O/c1-17-11-5-9(4-10(14)7-11)8-2-3-12(15)13(16)6-8/h2-7H,1H3

InChI Key

BWAPIUKEJVNOAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Approach

This method is widely used for biphenyl synthesis due to its high efficiency and regioselectivity. A plausible route involves coupling a brominated methoxybenzene with a 3,4-dichlorophenylboronic acid.

Step Reagents/Conditions Yield Key References
1. Synthesis of 5-methoxy-1-bromobenzene Bromination of 5-methoxybenzene (directing effects may require blocking groups) ~60–80%
2. Preparation of 3,4-dichlorophenylboronic acid Chlorination of phenylboronic acid or boronic acid synthesis from 3,4-dichlorobenzene ~70–85% ,
3. Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 75–90% ,

Challenges : Regioselectivity in introducing bromine and methoxy groups requires precise control. Methoxy directs electrophiles to ortho/para positions, complicating bromination at the 1-position.

Halogenation Strategies

Post-biphenyl formation, halogenation (Br, Cl) is critical.

Bromination

Electrophilic bromination is typically performed under Lewis acid catalysis (e.g., FeCl₃). For example:

Substrate Conditions Product Yield References
Biphenyl Br₂, FeCl₃, CH₂Cl₂, 0°C → 58°C 3'-Bromo-biphenyl 60–75% ,

Chlorination

Chlorination is achieved via Cl₂ gas or reagents like SO₂Cl₂. For 3,4-dichlorophenyl groups, sequential chlorination of phenyl rings is common:

Substrate Conditions Product Yield References
Phenylboronic acid Cl₂, FeCl₃, CCl₄ 3,4-Dichlorophenylboronic acid 50–70% ,

Methoxylation

Methoxy groups are introduced via nucleophilic aromatic substitution (NAS) or methylation.

Nucleophilic Aromatic Substitution

For activated aromatic systems (e.g., nitro groups), methoxide replaces halogens:

Substrate Conditions Product Yield References
5-Bromo-3-nitrobenzene NaOMe, DMF, 80°C 5-Methoxy-3-nitrobenzene 65–80%

Methylation

Direct methylation of phenolic precursors:

Substrate Conditions Product Yield References
5-Hydroxybenzene CH₃I, K₂CO₃, DMF 5-Methoxybenzene 90% ,

Alternative Methods

Ullmann Coupling

Copper-mediated coupling of halobenzenes:

Substrate Conditions Product Yield References
1-Bromo-5-methoxybenzene + 3,4-Dichlorophenyl iodide Cu, 1,10-phenanthroline, DMSO, 120°C Biphenyl 50–65%

Negishi Coupling

For organozinc reagents:

Substrate Conditions Product Yield References
5-Methoxy-1-bromobenzene + 3,4-Dichlorophenylzinc Pd(PPh₃)₄, THF Biphenyl 70–85%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Suzuki Coupling High regioselectivity, scalable Expensive Pd catalysts, air-sensitive 75–90%
Ullmann Coupling Low-cost Cu catalysts Harsh conditions, moderate yields 50–65%
Negishi Coupling Mild conditions, functional group tolerance Requires organozinc reagents 70–85%

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted biphenyl derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in cyclohexane derivatives.

Scientific Research Applications

Biological Applications

Research has indicated that biphenyl derivatives can exhibit significant biological activities. The specific applications of 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl include:

  • Antimicrobial Activity : Compounds similar to this biphenyl derivative have been studied for their antimicrobial properties against various pathogens. The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to disrupt microbial membranes .
  • Pharmacological Research : The compound serves as a potential lead in drug discovery due to its structural similarities with known pharmacophores. Its derivatives have been investigated for anti-cancer properties and other therapeutic effects .

Material Science Applications

In material science, this compound is explored for its potential use in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs. Its ability to form stable thin films can be advantageous in the development of efficient light-emitting materials .
  • Organic Photovoltaics : Research has shown that biphenyl derivatives can enhance the performance of organic photovoltaic cells by improving charge transport properties .

Case Study 1: Synthesis and Characterization

A study conducted by Bauer et al. (1995) demonstrated the successful synthesis of this compound through Suzuki coupling. The researchers characterized the compound using X-ray crystallography to confirm its molecular structure and study its crystal packing interactions.

In a pharmacological study published in 2021, researchers evaluated the antimicrobial activity of various biphenyl derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity correlating with the presence of halogen substituents.

Mechanism of Action

The mechanism of action of 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain proteins, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Halogen Substitution Effects

  • Bromine and Chlorine Positioning : Bromine at the 3' position (as in the target compound) vs. 3 or 5' positions in analogs (e.g., 3-Bromo-5-chloro-4-methoxy-1,1'-biphenyl ) alters steric hindrance and electronic effects. Bromine’s larger atomic radius may enhance lipophilicity, influencing membrane permeability in drug candidates.
  • This contrasts with methyl groups in 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl, which prioritize steric bulk over electronic modulation .

Pharmacological Relevance

  • Compounds like 4-(1-Substituted phenylvinyl)biphenyl derivatives () demonstrate applications in cancer therapy due to tubulin inhibition. The target compound’s dichloro substitution may mimic this activity by disrupting microtubule assembly .

Biological Activity

3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl (CAS Number: 155891-94-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antiplasmodial activities, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula for this compound is C13_{13}H9_9BrCl2_2O. Its structural representation is essential for understanding its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, where it exhibited an MIC comparable to standard antibiotics. This suggests a potential therapeutic application in treating infections caused by resistant bacterial strains.

Antiplasmodial Activity

The antiplasmodial effects of this compound have also been investigated. The IC50_{50} values against Plasmodium falciparum strains are presented in Table 2.

Plasmodium Strain IC50_{50} (μg/mL) Reference
3D7 (chloroquine-sensitive)0.0049
FCR-3 (chloroquine-resistant)0.12

These results indicate that the compound is highly effective against both sensitive and resistant strains of Plasmodium falciparum, outperforming chloroquine in the sensitive strain. Such efficacy is crucial in addressing malaria resistance issues.

The proposed mechanism of action for the antibacterial and antiplasmodial activities of this compound involves the induction of oxidative stress and disruption of cellular membranes. This aligns with findings from similar compounds within the biphenyl class, which have shown to interfere with essential metabolic pathways in pathogens.

Case Studies

A case study involving the synthesis and biological evaluation of related biphenyl derivatives demonstrated that modifications at specific positions significantly affect biological activity. For instance, derivatives with additional halogen substitutions exhibited enhanced potency against both bacterial and protozoan targets, suggesting a structure-activity relationship that could guide future drug design efforts.

Q & A

Basic: What are the recommended synthetic routes for 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl?

Methodological Answer:
A plausible route involves Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors. For example:

  • Step 1: Synthesize a brominated biphenyl core via Ullmann coupling or directed ortho-metallation.
  • Step 2: Introduce chlorine substituents using electrophilic chlorination (e.g., Cl₂/FeCl₃) at positions 3 and 4, leveraging the directing effects of existing substituents.
  • Step 3: Install the methoxy group via nucleophilic substitution (e.g., NaOMe/CuI) at position 5' .
    Critical Considerations:
  • Monitor regioselectivity using HPLC or TLC to avoid over-halogenation.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How to characterize the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Refine using software like SHELX or OLEX2 .
    Example Parameters (from analogous structures):
ParameterValue
Space groupMonoclinic, P2₁/n
Unit cell (Å)a = 9.69, b = 20.33
β angle (°)110.64
Resolution (Å)0.84

Basic: What spectroscopic techniques validate purity and structure?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy δ ~3.8 ppm; aromatic protons δ 6.5–7.5 ppm).
  • HRMS: Verify molecular ion ([M+H]⁺) with <5 ppm error.
  • FT-IR: Identify functional groups (C-Br ~600 cm⁻¹; C-O-C ~1250 cm⁻¹).
    Data Cross-Validation:
  • Compare experimental XRD bond lengths (e.g., C-Br ~1.89 Å) with computational models (DFT) .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:
Discrepancies may arise from:

  • Polymorphism: Test recrystallization in multiple solvents (e.g., EtOH vs. acetone).
  • Impurities: Use preparative HPLC (C18 column, MeCN/H₂O) to isolate pure fractions.
  • Dynamic Effects: Perform VT-NMR (-40°C to 25°C) to detect conformational changes.
    Case Study: A reported mp variation (45–49°C vs. 52°C) in a brominated analog was resolved via DSC , revealing two polymorphic forms .

Advanced: How do substituents influence electrophilic substitution reactivity?

Methodological Answer:

  • Methoxy Group (5'): Activates the ring via +M effect, directing electrophiles to para positions.
  • Chlorines (3,4): Deactivate the ring via -I effect, limiting further substitution.
  • Bromine (3'): Acts as a weak deactivator but a poor director, favoring meta/para selectivity.
    Experimental Design:
  • Perform competitive bromination (Br₂/FeBr₃) on des-chloro analogs to map reactivity.
  • Validate with DFT calculations (e.g., HOMO localization at methoxy-adjacent positions) .

Advanced: What strategies optimize regioselective functionalization?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect methoxy as a silyl ether (e.g., TBSCl) to prevent undesired side reactions.
  • Directed C-H Activation: Use Pd(OAc)₂ with directing groups (e.g., pyridine auxiliaries) to functionalize specific positions.
  • Microwave-Assisted Synthesis: Enhance reaction rates and selectivity (e.g., 150°C, 30 min for Suzuki coupling) .

Advanced: How to analyze electronic effects using computational chemistry?

Methodological Answer:

  • DFT Modeling (B3LYP/6-311+G(d,p)): Calculate Fukui indices to predict nucleophilic/electrophilic sites.
  • NBO Analysis: Quantify hyperconjugation (e.g., methoxy → σ*(C-Br) interactions).
  • TD-DFT: Simulate UV-Vis spectra (λmax ~280 nm for biphenyls) and compare with experimental data .

Advanced: How to address conflicting NMR assignments in crowded aromatic regions?

Methodological Answer:

  • NOESY/ROESY: Identify through-space correlations to differentiate overlapping protons.
  • ¹³C DEPT-135: Resolve quaternary carbons (e.g., chlorine-bearing C3/C4).
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃O-) to simplify splitting patterns .

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